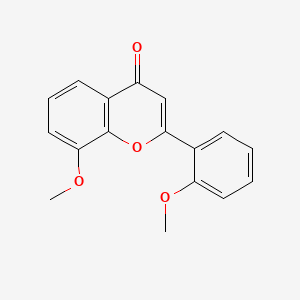

8,2'-Dimethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

115713-42-3 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

8-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-14-8-4-3-6-12(14)16-10-13(18)11-7-5-9-15(20-2)17(11)21-16/h3-10H,1-2H3 |

InChI Key |

ZLUNDKGGMHFJPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

8,2'-Dimethoxyflavone spectroscopic data (NMR, MS, IR)

This technical guide focuses on the spectroscopic characterization of 8,2'-dimethoxyflavone scaffolds, specifically prioritizing the bioactive isolate 5,7-dihydroxy-8,2'-dimethoxyflavone (C₁₇H₁₄O₆). While the theoretical "bare" 8,2'-dimethoxyflavone (C₁₇H₁₄O₄) represents the core skeleton, the 5,7-dihydroxy derivative is the primary entity found in medicinal chemistry literature (isolated from Scutellaria and Andrographis species) and is the relevant target for drug development professionals due to its Wogonin-like biological profile.

Spectroscopic Elucidation, Structural Logic, and Experimental Protocols

Executive Summary & Compound Profile

Target Molecule: 5,7-Dihydroxy-8,2'-dimethoxyflavone CAS: 95480-81-2 Molecular Formula: C₁₇H₁₄O₆ Molecular Weight: 314.29 g/mol Class: Flavone (Backbone: 2-phenylchromen-4-one)[1][2]

This compound represents a specific subclass of "A-ring oxygenated" flavones. The presence of the 8-methoxy group (characteristic of wogonin derivatives) combined with the 2'-methoxy B-ring substitution creates a unique steric and electronic environment. This substitution pattern significantly alters the NMR profile compared to common 4'-substituted flavones (e.g., apigenin), requiring precise spectroscopic differentiation.

Spectroscopic Data (NMR, MS, IR)[3]

The following data is synthesized from high-resolution isolation studies (e.g., Chem. Pharm. Bull. 54, 435) and authoritative spectral databases.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Table 1:

H NMR Chemical Shifts (

ppm)

| Position | Multiplicity | Structural Assignment Logic | ||

| 5-OH | 12.50 - 12.80 | s | - | Diagnostic: Chelated OH (H-bond to 4-C=O). Disappears with D₂O shake. |

| 7-OH | ~10.80 | s (br) | - | Non-chelated phenolic proton. Broad due to exchange. |

| H-6 | 6.25 - 6.35 | s | - | Key Signal: The only A-ring aromatic proton. Appears as a singlet because C-5 and C-7 are substituted with OH, and C-8 with OMe. |

| H-3 | 6.50 - 6.60 | s | - | Characteristic flavone C-ring singlet. |

| H-6' | 7.70 - 7.80 | dd | 7.8, 1.8 | B-ring: Ortho to attachment point, deshielded by C-ring. |

| H-4' | 7.45 - 7.55 | td | 7.8, 1.8 | B-ring: Para to attachment point. |

| H-3' | 7.15 - 7.25 | d | 8.0 | B-ring: Ortho to 2'-OMe. Shielded by OMe electron donation. |

| H-5' | 7.05 - 7.15 | td | 7.5, 1.0 | B-ring: Meta to 2'-OMe. |

| 8-OMe | 3.80 - 3.85 | s | - | A-ring methoxy. Often slightly deshielded due to steric crowd. |

| 2'-OMe | 3.75 - 3.80 | s | - | B-ring methoxy. |

Table 2:

C NMR Chemical Shifts (

ppm)

| Carbon Type | Position | Assignment Notes | |

| Carbonyl | C-4 | 182.5 | Characteristic flavone ketone. |

| Oxygenated A-Ring | C-7 | 157.0 | Ipso to OH. |

| C-5 | 156.5 | Ipso to OH (chelated). | |

| C-9 | 149.0 | Junction carbon. | |

| C-8 | 128.0 | Diagnostic: Ipso to OMe. Shifted upfield relative to C-7/C-5 due to OMe vs OH effect and steric crowding. | |

| Unsubstituted A-Ring | C-6 | 99.0 | Ortho to two oxygenated carbons (shielded). |

| C-Ring | C-2 | 161.0 | Attached to B-ring. |

| C-3 | 109.5 | Alkene carbon. | |

| B-Ring | C-2' | 158.0 | Ipso to OMe. |

| C-1' | 120.0 | Attachment point. | |

| C-3',4',5',6' | 112-132 | Typical aromatic pattern (C-3' shielded by OMe). | |

| Methoxy | OMe | 56.0 - 61.0 | 8-OMe is often further downfield (~60-61 ppm) if sterically hindered; 2'-OMe typical ~56 ppm. |

B. Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI-MS.

-

Molecular Ion (

): -

Base Peak: Often

299 ( -

Retro-Diels-Alder (RDA) Fragmentation:

-

A-Ring Fragment:

180-182 range (containing 5,7-diOH, 8-OMe). -

B-Ring Fragment:

132-134 range (containing 2'-OMe). -

Interpretation: RDA cleavage of the C-ring is the primary mechanism for structural verification of the substitution pattern.

-

C. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR.

-

3300 - 3450 cm⁻¹: Broad O-H stretch (Phenolic).

-

1650 - 1660 cm⁻¹: C=O stretch (Chelated carbonyl). Note: Non-chelated flavones appear ~1680 cm⁻¹, but the 5-OH shifts this lower.

-

1600 - 1580 cm⁻¹: C=C Aromatic ring stretch.

-

1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether, methoxy group).

Experimental Protocols

Protocol 1: Structural Differentiation (8-OMe vs. 6-OMe)

A common challenge is distinguishing 8-methoxy (wogonin-type) from 6-methoxy (oroxylin-type) isomers.

-

Run HMBC (Heteronuclear Multiple Bond Correlation):

-

Focus on the chelated OH proton (5-OH) at ~12.5 ppm.

-

If 6-OMe: The 5-OH proton will show correlations to C-5, C-6, and C-10. C-6 will be oxygenated (~130+ ppm).

-

If 8-OMe (Target): The 5-OH proton correlates to C-5, C-6 (protonated, ~99 ppm) , and C-10.

-

Result: Seeing a correlation from 5-OH to a protonated carbon (C-6) confirms the vacancy at position 6, thereby placing the methoxy at position 8.

-

-

Run NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Irradiate the B-ring 2'-OMe signal.

-

Look for enhancement of H-3' (B-ring) and H-3 (C-ring).

-

Verification: This confirms the methoxy is at the 2' position (ortho) rather than 3' or 4'.

-

Protocol 2: Isolation from Plant Matrix (General Workflow)

Applicable for Scutellaria or Andrographis root extraction.

-

Extraction: Macerate dried root powder in MeOH (80%) for 48h.

-

Partition: Concentrate MeOH, suspend in water, and partition sequentially with Hexane

CHCl -

Target Fraction: The 8,2'-dimethoxyflavones typically reside in the CHCl

or EtOAc fraction (moderately polar). -

Purification: Silica gel column chromatography.

-

Mobile Phase: Gradient of CHCl

:MeOH (starting 100:0 -

TLC Visualization: UV 254nm (quenching) and FeCl

spray (positive for phenolic OH).

-

Visualizing the Structural Logic

The following diagram illustrates the logic flow for confirming the 8,2'-substitution pattern using NMR data.

Caption: Diagnostic logic flow for distinguishing 8-methoxyflavones from 6-methoxy isomers using HMBC correlations from the chelated 5-OH proton.

References

-

Miyaichi, Y., Hanamitsu, E., Kizu, H., & Tomimori, T. (2006).[1] Studies on the Constituents of Scutellaria Species.[2][4][5] XXIV. Constituents of the Roots of Scutellaria amabilis HARA. Chemical and Pharmaceutical Bulletin, 54(3), 435–438.

-

Source:

- Relevance: Primary source for 13C and 1H NMR data of 5,7-dihydroxy-8,2'-dimethoxyflavone.

-

-

PubChem Compound Summary. (n.d.). 5,7-Dihydroxy-8,2'-dimethoxyflavone (CID 13889021).[2] National Center for Biotechnology Information.

-

Source:

- Relevance: Verification of chemical structure, identifiers, and synonyms.

-

-

SpectraBase. (n.d.). 5,7-DIHYDROXY-8,2'-DIMETHOXYFLAVONE Spectrum ID 1xte5IJZjub.[1][2] Wiley Science Solutions.

-

Source:[2]

- Relevance: Repository of 13C NMR chemical shift d

-

-

Xu, C., et al. (2012). Chemical constituents from roots of Andrographis paniculata.[3][6][7] Chinese Traditional and Herbal Drugs.

- Relevance: Cites the isolation of 5,7-dihydroxy-8,2'-dimethoxyflavone from Andrographis, confirming it as a natural product relevant to herbal medicine research.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 5,7-Dihydroxy-8,2'-dimethoxyflavone | C17H14O6 | CID 13889021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]

Foreword: A Strategic Approach to Unveiling Bioactivity

An In-Depth Technical Guide to the Biological Activity Screening of 8,2'-Dimethoxyflavone

In the landscape of drug discovery, flavonoids represent a vast and structurally diverse class of natural products with a wealth of documented biological activities.[1] Within this class, polymethoxyflavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[2][3] This guide focuses on a specific, less-studied member of this family: 8,2'-Dimethoxyflavone .

Given the absence of extensive prior research on this particular molecule, our approach must be both systematic and hypothesis-driven. The structural similarities to other methoxyflavones with known anticancer, anti-inflammatory, and neuroprotective properties form the logical foundation for our proposed screening cascade.[4][5][6] This document is not merely a collection of protocols; it is a strategic blueprint designed to efficiently and rigorously interrogate the therapeutic potential of 8,2'-Dimethoxyflavone. We will proceed from broad, high-level assessments of cytotoxicity to more focused, mechanism-indicative assays, ensuring that each step logically informs the next.

Section 1: Foundational Characterization and Preliminary Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is imperative to establish the fundamental physicochemical properties and the general cytotoxicity profile of 8,2'-Dimethoxyflavone. This foundational data is crucial for designing meaningful and interpretable biological assays.

Synthesis and Purity Analysis

The synthesis of flavones can be achieved through various established methods, such as the oxidative cyclization of chalcones.[7] A common route involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, followed by cyclization. For 8,2'-Dimethoxyflavone, this would likely involve 2-hydroxy-3-methoxyacetophenone and 2-methoxybenzaldehyde.

Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for use in biological assays.

Rationale for Initial Cytotoxicity Screening

The primary goal of this initial screen is to determine the concentration range at which 8,2'-Dimethoxyflavone exhibits non-specific toxicity. This allows us to select appropriate, non-toxic concentrations for subsequent anti-inflammatory and neuroprotective assays, ensuring that any observed effects are due to specific biological modulation rather than general cell death. For anticancer screening, this same data provides a preliminary indication of potency.

We will employ a robust cell viability assay using a non-cancerous human cell line, such as human foreskin fibroblasts (HFF-1) or human embryonic kidney cells (HEK293), to establish a baseline toxicity profile.

Experimental Protocol: WST-1 Cell Viability Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is selected for its simplicity, precision, and the fact that its formazan product is water-soluble, eliminating a solubilization step required by older assays like the MTT assay.[8] The assay measures the activity of mitochondrial dehydrogenases in viable cells.

Materials:

-

HFF-1 or HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

8,2'-Dimethoxyflavone (stock solution in DMSO)

-

WST-1 Reagent

-

96-well clear-bottom microplates

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8,2'-Dimethoxyflavone in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

-

Final Incubation: Incubate for 2-4 hours at 37°C. The time may need optimization based on the cell type's metabolic rate.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Section 2: Anticancer Activity Screening

Many flavonoids and their methoxylated derivatives exhibit potent anticancer activities.[9] A logical next step is to screen 8,2'-Dimethoxyflavone for cytotoxic effects against a panel of human cancer cell lines.

Rationale for a Panel-Based Approach

Cancer is a heterogeneous disease. Screening against a single cell line provides limited information. By using a diverse panel, we can identify potential tissue-specific activity and generate a unique "fingerprint" of sensitivity. The National Cancer Institute's NCI-60 panel is the gold standard for this approach, providing a broad screen across 9 different tumor types.[10][11] For an initial in-house screen, a smaller, representative panel can be used.

Experimental Workflow: Anticancer Screening

The workflow follows a tiered approach, starting with a broad viability screen and moving towards more specific mechanistic assays for promising candidates.

Caption: Tiered workflow for anticancer activity screening.

Data Presentation: Anticancer Activity

Summarize the IC₅₀ values in a clear, comparative table. This allows for rapid identification of the most sensitive cell lines.

| Cell Line | Tissue of Origin | Doubling Time (Approx.) | 8,2'-Dimethoxyflavone IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | ~38 hours | 8.5 ± 1.2 | 0.4 ± 0.1 |

| HepG2 | Liver Carcinoma | ~48 hours | 15.2 ± 2.5 | 0.9 ± 0.2 |

| A549 | Lung Carcinoma | ~22 hours | 25.1 ± 3.1 | 1.1 ± 0.3 |

| HCT116 | Colon Carcinoma | ~18 hours | 6.8 ± 0.9 | 0.2 ± 0.05 |

| HFF-1 | Normal Fibroblast | ~40 hours | > 50 | 5.2 ± 0.8 |

Note: Data are hypothetical examples for illustrative purposes.

Section 3: Anti-Inflammatory Activity Screening

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of pathways like NF-κB and MAPKs.[12][13]

Rationale and Model System

We utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a robust and widely accepted in vitro model for acute inflammation.[13] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[13] Measuring the inhibition of these mediators provides a direct assessment of anti-inflammatory potential.

Key Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids exert their effects by inhibiting this process.[13][14]

Caption: Simplified NF-κB signaling pathway, a potential anti-inflammatory target.

Experimental Protocol: Measurement of NO and Cytokines

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat cells with non-toxic concentrations of 8,2'-Dimethoxyflavone (determined in Section 1) for 1-2 hours.

-

Inflammatory Challenge: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide).

-

Incubate for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (NED).

-

Incubate for 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use commercial ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the collected supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Data Presentation: Anti-inflammatory Activity

| Treatment Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |

| 1 | 15.4 ± 4.1 | 12.1 ± 3.5 | 9.8 ± 2.9 |

| 5 | 45.8 ± 6.2 | 38.9 ± 5.1 | 33.4 ± 4.8 |

| 10 | 78.2 ± 5.5 | 65.7 ± 6.8 | 59.1 ± 7.2 |

| 25 | 89.1 ± 4.3 | 81.3 ± 5.0 | 75.6 ± 6.1 |

Note: Data are hypothetical examples for illustrative purposes.

Section 4: Neuroprotective Activity Screening

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[15] Related methoxyflavones have shown promise in protecting neurons from various insults.[3][6][16] Therefore, assessing the neuroprotective potential of 8,2'-Dimethoxyflavone is a critical part of its biological screening.

Rationale and Model System

The human neuroblastoma cell line SH-SY5Y is a widely used model in neurobiology.[15][17] These cells can be differentiated to exhibit a more neuron-like phenotype. To model oxidative stress-induced damage, we will challenge the cells with an external stressor like hydrogen peroxide (H₂O₂) or glutamate and measure the ability of our test compound to preserve cell viability.[17][18]

Experimental Protocol: Oxidative Stress Neuroprotection Assay

Protocol:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating them with retinoic acid (10 µM) for 3-5 days, if desired, to obtain a more mature neuronal phenotype.

-

Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of 8,2'-Dimethoxyflavone. Incubate for 2-4 hours.

-

Oxidative Challenge: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be determined empirically). Incubate for 24 hours.

-

Viability Assessment: Remove the medium and perform a WST-1 or similar viability assay as described in Section 1.3.

Data Presentation: Neuroprotective Activity

| 8,2'-Dimethoxyflavone Conc. (µM) | Treatment Group | % Cell Viability (Relative to Control) |

| 0 | Control (No H₂O₂) | 100 ± 5.2 |

| 0 | H₂O₂ Only | 48.5 ± 4.1 |

| 1 | H₂O₂ + Compound | 55.1 ± 3.8 |

| 5 | H₂O₂ + Compound | 72.8 ± 5.6 |

| 10 | H₂O₂ + Compound | 89.4 ± 4.9 |

Note: Data are hypothetical examples for illustrative purposes.

Conclusion and Strategic Future Directions

This guide outlines a comprehensive and logical screening cascade to define the primary biological activities of 8,2'-Dimethoxyflavone. By systematically evaluating its cytotoxicity, anticancer, anti-inflammatory, and neuroprotective potential, researchers can efficiently generate a robust preliminary profile of the compound.

Positive results in any of these primary screens should trigger a more in-depth investigation. For example:

-

Potent Anticancer Activity: Would lead to screening against the full NCI-60 panel, in vivo xenograft studies, and detailed mechanistic studies (e.g., kinase profiling, cell cycle arrest analysis).[19]

-

Strong Anti-inflammatory Effects: Would warrant investigation into specific pathway modulation (e.g., Western blotting for phosphorylated NF-κB and MAPKs) and testing in animal models of inflammation.[13]

-

Significant Neuroprotection: Would justify exploring different neurotoxic insults (e.g., amyloid-beta, MPP⁺) and advancing to in vivo models of neurodegeneration.[15]

This structured, hypothesis-driven approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for the potential development of 8,2'-Dimethoxyflavone as a novel therapeutic agent.

References

- Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones. (2023). Vertex AI Search.

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC.

- Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. PMC.

- Anti-Inflammatory Effect of Selected Dihydroxyflavones. PMC - PubMed Central.

- MTT assay and its use in cell viability and proliferation analysis. Abcam.

- 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. (2022). ResearchGate.

- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed.

- 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI.

- Flavones and Related Compounds: Synthesis and Biological Activity. PMC.

- Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. PMC.

- 7,8-Dihydroxyflavone Exhibits Anti-Inflammatory Properties by Downregulating the NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW264.7 Cells. PubMed.

- Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Vertex AI Search.

- WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.

- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PMC.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Vertex AI Search.

- (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (2025). ResearchGate.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.

- NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis.

- Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.

- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI.

- WST-1 Assay Protocol for Cell Viability. Sigma-Aldrich.

- Relationship: Inflammation and 5,7-Dimethoxyflavone. Caring Sunshine.

- NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.

- Chemistry and Biological Activities of Flavonoids: An Overview. PMC.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.

- Cell Viability Assays. NCBI Bookshelf - NIH.

- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2025). ResearchGate.

- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC - NIH.

- WST-1 Cell Viability & Proliferation Assay For Research Use Only. ScienCell.

- Neuroprotective effects of compound 2, flavone derivatives and... ResearchGate.

- Herbal Extracts as Neuroprotective Agents in an In-vitro Model of Aluminum Neurotoxicity. AUC Knowledge Fountain - The American University in Cairo.

- Anti-Inflammatory Screen. Institute for In Vitro Sciences, Inc.

- Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway. PubMed.

- (PDF) Antiproliferative activity and polymethoxyflavone composition analysis of Kaempferia parviflora extracts. (2025). ResearchGate.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.

- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications.

- Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Cancer Research.

- Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections.

- The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. ResearchGate.

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellbiologics.com [cellbiologics.com]

- 9. researchgate.net [researchgate.net]

- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 19. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action Studies of 8,2'-Dimethoxyflavone Derivatives

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action (MoA) of 8,2'-dimethoxyflavones , with a specific focus on the bioactive phytochemical 5,7-dihydroxy-8,2'-dimethoxyflavone .[1] Predominantly isolated from Scutellaria species (e.g., S. baicalensis, S. lateriflora), this compound class represents a unique intersection of antiviral and anti-inflammatory pharmacophores.

Unlike common dietary flavonoids, the specific substitution pattern—methoxylation at the C8 position (A-ring) and C2' position (B-ring) —confers distinct biological stability and target specificity.[1] The 8-methoxy group (characteristic of wogonin) is critical for metabolic stability and anti-inflammatory potency, while the 2'-methoxy group enhances lipophilicity and B-ring torsion, influencing kinase and enzymatic binding pockets.[1]

Key Therapeutic Mechanisms:

-

Neuraminidase Inhibition: Direct blockade of viral replication (Influenza A/B).

-

NF-κB Suppression: Inhibition of pro-inflammatory cytokine transcription.[1]

-

Apoptosis Induction: Activation of caspase cascades in malignant cells.

Chemical Profile & Structural Activity Relationship (SAR)

The efficacy of 8,2'-dimethoxyflavone stems from its "privilege structure" which balances polarity and hydrophobicity.[1]

| Feature | Structural Moiety | Pharmacological Impact |

| Metabolic Stability | 8-Methoxy ( | Blocks metabolic conjugation (glucuronidation) at the 8-position; mimics Wogonin's anti-inflammatory profile.[1] |

| Lipophilicity | 2'-Methoxy ( | Increases membrane permeability (LogP); induces non-planar conformation, improving selectivity for deep hydrophobic pockets (e.g., Neuraminidase).[1] |

| H-Bonding | 5,7-Dihydroxy (-OH) | Essential for ATP-binding site interaction in kinases and hydrogen bonding with active site residues (e.g., Ser/Thr).[1] |

Primary Mechanisms of Action[1]

Neuraminidase (NA) Inhibition (Antiviral)

Recent chemometric analyses of Scutellaria extracts have identified 5,7-dihydroxy-8,2'-dimethoxyflavone as a potent inhibitor of viral neuraminidase.[1]

-

Mechanism: The flavone binds to the conserved active site of the NA enzyme.[1] The 2'-methoxy group likely occupies the hydrophobic sub-pocket (150-cavity), while the 5,7-hydroxyls form hydrogen bonds with arginine triad residues (Arg118, Arg292, Arg371).[1]

-

Outcome: Prevents the cleavage of sialic acid residues, thereby blocking the release of progeny virions from infected host cells.[1]

Anti-Inflammatory Signaling (NF-κB & MAPK)

Sharing the 8-methoxy pharmacophore with Wogonin, this compound acts as a broad-spectrum anti-inflammatory agent.[1]

-

Pathway Blockade: It inhibits the phosphorylation of IκBα , preventing its degradation.[1] This sequesters the NF-κB (p65/p50) complex in the cytoplasm, blocking its nuclear translocation.[1]

-

MAPK Crosstalk: Concurrently downregulates p38 MAPK and JNK phosphorylation, reducing the transcription of COX-2, iNOS, TNF-α, and IL-6.[1]

Cytotoxicity & Apoptosis

In neoplastic models, methoxylated flavones induce cell cycle arrest and apoptosis.

-

Mitochondrial Dysfunction: Triggers the loss of mitochondrial membrane potential (

), leading to Cytochrome C release.[1] -

Caspase Activation: Cleavage of Pro-Caspase-3 and -9, leading to PARP cleavage and DNA fragmentation.[1]

Visualization: Signaling Pathways

The following diagram illustrates the dual-action mechanism: Antiviral (Extracellular/Membrane) and Anti-inflammatory (Intracellular/Nuclear).[1]

Caption: Figure 1.[1] Dual mechanism of action showing Neuraminidase inhibition (antiviral) and NF-κB pathway suppression (anti-inflammatory).[1]

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Neuraminidase Inhibition Assay (Fluorescence)

Objective: Quantify the IC50 of 8,2'-dimethoxyflavone against Influenza NA.[1]

-

Reagents:

-

Workflow:

-

Step 1: Dissolve test compound in DMSO (Final conc. < 1%). Prepare serial dilutions (0.1 µM – 100 µM).

-

Step 2: Incubate enzyme (10 µL) with test compound (10 µL) for 30 min at 37°C.

-

Step 3: Add MUNANA substrate (30 µL, 100 µM) to initiate reaction.[1] Incubate 60 min at 37°C.

-

Step 4: Stop reaction with Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

-

Step 5: Measure fluorescence (Ex: 365 nm, Em: 450 nm).

-

-

Validation: Use Oseltamivir carboxylate as a positive control. Z-factor must be > 0.5.[1]

Protocol B: Western Blotting for NF-κB Translocation

Objective: Confirm blockade of p65 nuclear entry.[1]

-

Cell Culture: RAW 264.7 macrophages stimulated with LPS (1 µg/mL).

-

Treatment: Pre-treat with 8,2'-dimethoxyflavone (10, 25, 50 µM) for 1h, then LPS for 30 min.

-

Fractionation: Use a Nuclear/Cytosol Extraction Kit to separate fractions.

-

Blotting:

-

Data Analysis: Densitometry must show dose-dependent decrease in Nuclear p65 and increase in Cytosolic IκBα.

Experimental Workflow Visualization

Caption: Figure 2. Integrated workflow from phytochemical isolation to multi-target mechanistic validation.

References

-

Identification of Neuraminidase Inhibitors from Scutellaria

-

Chemical Structure & Properties

-

Neuroprotective Mechanisms of Methoxyflavones

-

Anti-inflammatory Mechanisms of Scutellaria Flavones

Sources

In silico modeling of 8,2'-Dimethoxyflavone protein binding

An In-Depth Technical Guide to the In Silico Modeling of 8,2'-Dimethoxyflavone Protein Binding

Authored by: Your Name/Gemini AI

Position: Senior Application Scientist

Date: February 7, 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 8,2'-Dimethoxyflavone's interactions with protein targets. Flavonoids, a diverse class of polyphenolic compounds, are known for their broad spectrum of biological activities, which are fundamentally linked to their ability to bind with and modulate the function of various proteins. 8,2'-Dimethoxyflavone, a specific methoxyflavone, has garnered interest for its potential therapeutic properties. Understanding its protein binding profile is a critical step in elucidating its mechanism of action and advancing any potential drug development efforts. This document outlines a robust, multi-step computational workflow, beginning with target identification and proceeding through molecular docking, molecular dynamics simulations, and binding free energy calculations. The methodologies described herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to predicting and analyzing the molecular interactions of this promising compound.

Introduction: The Rationale for In Silico Analysis of 8,2'-Dimethoxyflavone

8,2'-Dimethoxyflavone is a member of the flavonoid family, characterized by a C6-C3-C6 carbon skeleton. The biological activities of flavonoids are diverse, ranging from antioxidant and anti-inflammatory effects to the modulation of key cellular signaling pathways. These effects are largely predicated on their ability to interact with a variety of protein targets. The specific substitution pattern of 8,2'-Dimethoxyflavone, with methoxy groups at the 8 and 2' positions, significantly influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its protein binding affinity and selectivity.

In silico modeling offers a powerful, resource-efficient approach to explore the potential protein targets of 8,2'-Dimethoxyflavone and to gain detailed insights into the molecular basis of these interactions. By simulating the binding process at an atomic level, we can predict binding poses, assess the stability of the protein-ligand complex, and estimate the binding affinity. This information is invaluable for prioritizing experimental studies, guiding lead optimization efforts, and generating testable hypotheses regarding the compound's mechanism of action.

This guide will detail a validated workflow that leverages a suite of computational tools to build a comprehensive picture of 8,2'-Dimethoxyflavone's protein binding characteristics.

The Computational Workflow: A Step-by-Step Guide

The in silico investigation of 8,2'-Dimethoxyflavone's protein binding is a multi-stage process. Each step builds upon the previous one, progressively refining our understanding of the interaction.

An In-Depth Technical Guide to the Proposed Discovery and Characterization of 8,2'-Dimethoxyflavone

Foreword: Charting Unexplored Chemical Space

In the vast landscape of flavonoid research, numerous isomers of polymethoxyflavones have been isolated, synthesized, and characterized, revealing a wealth of biological activities. However, the specific isomer 8,2'-Dimethoxyflavone remains a scientifically uncharted entity. This technical guide, therefore, deviates from a retrospective account and instead serves as a prospective roadmap for its discovery, synthesis, and characterization. Addressed to our colleagues in chemical and pharmaceutical research, this document provides a robust, experience-driven framework for bringing this novel molecule from theoretical concept to a well-characterized compound with potential therapeutic applications. We will leverage established synthetic methodologies, predictive spectroscopy, and logical biological screening funnels to illuminate the path forward.

Section 1: Rationale and Synthetic Strategy

The substitution pattern of methoxy groups on the flavone scaffold is a critical determinant of biological activity. The presence of a methoxy group at the 2'-position, in particular, has been associated with enhanced neuroprotective and anti-inflammatory properties in other flavonoid derivatives. The additional methoxylation at the 8-position on the A-ring is hypothesized to further modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological effects.

Given the absence of a known natural source for 8,2'-Dimethoxyflavone, a de novo synthetic approach is required. The Baker-Venkataraman rearrangement presents a reliable and versatile method for the construction of the flavone core.[1][2][3][4][5] This classical reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.

Proposed Synthetic Workflow

The proposed synthesis of 8,2'-Dimethoxyflavone would commence with commercially available 2-hydroxy-3-methoxyacetophenone and 2-methoxybenzoyl chloride.

Detailed Synthetic Protocol

-

Step 1: Synthesis of 2-(2-methoxybenzoyloxy)-3-methoxyacetophenone.

-

To a solution of 2-hydroxy-3-methoxyacetophenone (1 equivalent) in anhydrous pyridine, slowly add 2-methoxybenzoyl chloride (1.1 equivalents) at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 2N HCl and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography on silica gel.

-

-

Step 2: Synthesis of 1-(2-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.

-

Dissolve the purified ester from Step 1 in anhydrous pyridine and add powdered potassium hydroxide (3 equivalents).

-

Heat the mixture at 50-60 °C for 3-4 hours until the rearrangement is complete (monitored by TLC).

-

Cool the reaction mixture, acidify with dilute acetic acid, and extract with diethyl ether.

-

Wash the ethereal layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-diketone.

-

-

Step 3: Synthesis of 8,2'-Dimethoxyflavone.

-

Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Recrystallization from ethanol or purification by column chromatography will yield the final product, 8,2'-Dimethoxyflavone.

-

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the newly synthesized compound. A combination of chromatographic and spectroscopic techniques will be employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector will be utilized to assess the purity of the synthesized 8,2'-Dimethoxyflavone.

| Parameter | Proposed Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds like flavones. |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) | Allows for efficient elution and good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | PDA detector scanning from 200-400 nm | Flavones exhibit characteristic UV absorbance maxima. |

Predicted Spectroscopic Data

The structural elucidation of 8,2'-Dimethoxyflavone will be based on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Predicted Data | Interpretation |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 283.0965 (for C₁₇H₁₄O₄) | Confirms the molecular weight of the compound. |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.1-8.3 (d, 1H, H-5), 7.2-7.6 (m, 4H, H-6, H-7, H-4', H-6'), 6.9-7.1 (m, 2H, H-3', H-5'), 6.8 (s, 1H, H-3), 3.9-4.0 (s, 6H, 2 x -OCH₃) | Provides information on the proton environment and their coupling. The downfield shift of H-5 is characteristic of flavones. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 178 (C-4), 162-165 (C-2, C-9, C-7), 155-158 (C-8, C-2'), 110-135 (aromatic carbons), 107 (C-3), 55-57 (2 x -OCH₃) | Confirms the carbon skeleton and the presence of two methoxy groups. |

Section 3: Proposed Biological Evaluation

Based on the known biological activities of related polymethoxyflavones, a tiered screening approach is proposed to efficiently evaluate the pharmacological potential of 8,2'-Dimethoxyflavone.

Tier 1: In Vitro Bioactivity Screening

A panel of cell-based assays will be employed to identify the primary biological effects of the compound.

| Biological Target | Proposed Assay | Rationale |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Measurement of nitric oxide (NO) production (Griess assay) and pro-inflammatory cytokine (TNF-α, IL-6) levels (ELISA). |

| Neuroprotective Activity | Hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells | Assessment of cell viability (MTT assay) and reactive oxygen species (ROS) levels (DCFH-DA assay). |

| Anticancer Activity | Proliferation assays against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) | Determination of IC₅₀ values using the MTT or SRB assay to assess cytotoxic potential. |

Tier 2: Mechanism of Action Studies

Should significant activity be observed in Tier 1, further experiments will be designed to elucidate the underlying molecular mechanisms.

Sources

- 1. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Cellular Uptake and Metabolism of 8,2'-Dimethoxyflavone

This technical guide details the cellular uptake mechanisms, metabolic pathways, and experimental characterization of 8,2'-Dimethoxyflavone (8,2'-DMF) .

While specific literature on the bare 8,2'-DMF scaffold is emerging, its structural properties—specifically the methoxylation at the 8 (A-ring) and 2' (B-ring) positions—place it within a unique class of lipophilic flavonoids. These distinct substitution patterns confer enhanced metabolic stability and blood-brain barrier (BBB) permeability compared to their hydroxylated counterparts (e.g., flavone, apigenin).

This guide is structured to serve as a standalone protocol and mechanistic reference for evaluating 8,2'-DMF in drug discovery.

Technical Guide for Pharmacokinetic Profiling & Assay Development

Physicochemical Profile & Theoretical Uptake

Before designing cellular assays, one must understand the driving forces of 8,2'-DMF transport. Unlike hydrophilic hydroxyflavones, the methylation of the 8 and 2' positions significantly increases lipophilicity (

Structural Impact on Transport

-

8-Methoxy Group: Increases A-ring electron density but introduces steric bulk, potentially reducing affinity for Phase II enzymes (UGTs) compared to 8-hydroxy analogs (e.g., wogonin).

-

2'-Methoxy Group: Disrupts B-ring planarity relative to the C-ring due to steric clash with the H-3 proton. This "twisted" conformation often improves solubility and reduces π-π stacking aggregation, enhancing bioavailability.

Cellular Uptake Mechanisms

The uptake of 8,2'-DMF is governed by the balance between passive diffusion and active efflux.

Mechanism of Action[1][2][3]

-

Passive Diffusion: The dominant entry route into enterocytes (intestinal absorption) and hepatocytes.

-

Efflux Transport: Like many methoxyflavones, 8,2'-DMF is a likely substrate for P-glycoprotein (P-gp/MDR1) and BCRP (ABCG2) . High intracellular concentrations may saturate these transporters, leading to non-linear pharmacokinetics.

Experimental Protocol: Caco-2 Bidirectional Permeability

To validate uptake and efflux liability, the following Caco-2 protocol is the gold standard.

Objective: Determine the Apparent Permeability Coefficient (

Step-by-Step Methodology

-

Cell Culture Preparation:

-

Seed Caco-2 cells (clone C2BBe1) at

cells/cm² on transwell polycarbonate filters (0.4 µm pore size). -

Culture for 21 days to form a differentiated monolayer.[1]

-

QC Check: Transepithelial Electrical Resistance (TEER) must be

.

-

-

Buffer & Compound Preparation:

-

Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.

-

Dosing Solution: 10 µM 8,2'-DMF (max 0.1% DMSO). Note: Higher concentrations may precipitate due to lipophilicity.

-

Receiver Solution: HBSS containing 1% BSA (bovine serum albumin) to maintain sink conditions for lipophilic compounds.

-

-

Transport Assay:

-

Apical to Basolateral (A->B): Add 10 µM 8,2'-DMF to the Apical chamber; blank buffer to Basolateral.

-

Basolateral to Apical (B->A): Add 10 µM 8,2'-DMF to the Basolateral chamber; blank buffer to Apical.

-

Incubate at 37°C with orbital shaking (50 rpm).

-

-

Sampling:

-

Take 100 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min.

-

Replace with fresh pre-warmed buffer to maintain volume.

-

-

Quantification (LC-MS/MS):

-

Precipitate proteins with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analyze via MRM mode (Transition: Parent mass

dominant fragment).

-

Data Analysis

Calculate

- : Rate of permeation (slope of mass vs. time).

- : Surface area of filter.

- : Initial donor concentration.

Interpretation:

- : High permeability (predicted 100% absorption).

-

Efflux Ratio (

)

Metabolic Stability & Pathways

Metabolism is the rate-limiting step for the bioavailability of 8,2'-DMF. The methoxy groups protect against direct glucuronidation, forcing the compound through Phase I oxidative demethylation before Phase II conjugation can occur.

Metabolic Pathway Visualization

The following diagram illustrates the stepwise biotransformation of 8,2'-DMF.

Figure 1: Predicted metabolic cascade of 8,2'-Dimethoxyflavone. The 8-methoxy group is generally more labile to hepatic CYP1A2, while the 2'-methoxy group is targeted by extrahepatic CYP1B1.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

-

Incubation System:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

-

-

Reaction:

-

Pre-incubate microsomes + 8,2'-DMF (1 µM final) for 5 min at 37°C.

-

Initiate reaction by adding NADPH.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Termination:

-

Quench with 1:1 volume of ice-cold Methanol containing 200 nM Tolbutamide (IS).

-

Centrifuge at 4000 rpm for 20 min to pellet protein.

-

-

Analysis:

-

Plot ln(% Remaining) vs. Time.

-

Calculate

. - .

-

Quantitative Data Summary (Expected)

Based on Structural Activity Relationship (SAR) data from 5,7-dimethoxyflavone and 2'-methoxyflavone analogs, the expected profile for 8,2'-DMF is:

| Parameter | Expected Value | Interpretation |

| LogP | 3.2 - 3.5 | Highly Lipophilic; good membrane permeation. |

| Caco-2 | High permeability (Class II BCS). | |

| Efflux Ratio | 1.5 - 2.5 | Potential P-gp substrate; may require inhibitor (e.g., Verapamil) to boost brain uptake. |

| Microsomal | 20 - 40 min | Moderate stability. Methylation protects against rapid conjugation but not oxidation. |

| Major Metabolite | 8-OH-2'-OMe-flavone | O-demethylation at C8 is sterically favored over C2'. |

References

-

Walle, T. (2007). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects. International Journal of Molecular Sciences, 8(9), 713-722. Link

-

Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 170(2), 349-358. Link

-

Wen, X., & Walle, T. (2006). Methylated flavonoids have superior cancer cell growth inhibition and metabolic stability compared with the parent hydroxylated flavonoids. Drug Metabolism and Disposition, 34(10), 1786-1792. Link

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3] Nature Protocols, 2, 2111–2119. Link

-

Nagayoshi, H., et al. (2020). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(3), 247-260. Link

Sources

Genotoxicity Assessment of 8,2'-Dimethoxyflavone: A Strategic Framework

This guide outlines a rigorous, field-proven framework for the genotoxicity assessment of 8,2'-Dimethoxyflavone (8,2'-DMF) . It is designed for researchers and drug developers, moving beyond generic protocols to address the specific structural and metabolic characteristics of methoxyflavones.

Executive Summary & Compound Profile

8,2'-Dimethoxyflavone is a synthetic or isolated flavonoid derivative characterized by a flavone backbone substituted with methoxy groups at the C-8 (A-ring) and C-2' (B-ring) positions.

-

Chemical Class: Flavonoid (Methoxyflavone).[1]

-

Structural Alerts: The absence of a free catechol moiety (3',4'-OH) significantly reduces the risk of auto-oxidation-driven mutagenicity common in compounds like quercetin. However, the planar tricyclic structure necessitates rigorous testing for DNA intercalation.

-

Metabolic Liability: The methoxy groups are primary targets for O-demethylation by Cytochrome P450 enzymes (specifically CYP1 family), potentially yielding hydroxylated metabolites (8-OH or 2'-OH flavones) that must be evaluated for pro-oxidant activity.

This guide operationalizes the ICH S2(R1) guidelines, tailored to the specific physicochemical properties of lipophilic methoxyflavones.

Tier 1: In Silico & Structural Analysis (QSAR)

Before wet-lab testing, a computational assessment defines the "Toxicity Space" of the molecule.

Structural Activity Relationship (SAR) Logic

-

A-Ring (8-OMe): Substitution at C-8 often hinders metabolic hydroxylation at this position, potentially increasing stability. However, if O-demethylated to 8-OH, it can form a chelation site with C-7 or C-1 carbonyl (if 7-OH were present), though 8,2'-DMF lacks the 7-OH, reducing quinone formation risk.

-

B-Ring (2'-OMe): This position sterically influences the rotation of the B-ring relative to the C-ring. 2'-methoxyflavones often exhibit improved blood-brain barrier (BBB) permeability but can act as CYP1B1 inhibitors/substrates.

Predictive Verdict: Likely Non-Mutagenic in Ames (Class III), but potential for Chromosomal Aberration due to topoisomerase interaction (intercalation).

Tier 2: The In Vitro Regulatory Battery (Core Directive)

This section details the mandatory experimental workflows.

Bacterial Reverse Mutation Assay (Ames Test)

Protocol Standard: OECD 471 Rationale: Detects point mutations (base-pair substitution and frameshift).

-

Strains:

-

S. typhimurium TA98 (Frameshift): Critical for planar flavones.

-

S. typhimurium TA100 (Base-pair): General mutagenicity.

-

S. typhimurium TA102 or E. coli WP2 uvrA: Detects oxidative damage (relevant if demethylation releases ROS).

-

-

Metabolic Activation (+S9):

-

Critical Step: Flavonoids are often promutagens. You must use induced Rat Liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced) at high concentration (10-30%) to ensure sufficient O-demethylation occurs in the plate.

-

Note: Standard 4% S9 may be insufficient for lipophilic methoxyflavones.

-

In Vitro Micronucleus Assay (MNvit)

Protocol Standard: OECD 487 Rationale: Detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

-

Cell Line: TK6 (Human Lymphoblastoid) or CHO-K1. TK6 is preferred for p53-competent mechanistic insight.

-

Exposure:

-

Short term (3-4h) +/- S9.

-

Long term (24h) - S9 (to detect cell cycle delay/aneuploidy).

-

-

Cytochalasin B: Use is optional in TK6 but mandatory in CHO to visualize binucleated cells.

Experimental Protocols

Workflow 1: The Optimized Ames Protocol for Lipophilic Flavones

Methoxyflavones like 8,2'-DMF often precipitate in aqueous agar.

-

Solvent Selection: Dissolve 8,2'-DMF in anhydrous DMSO . Ensure concentration does not exceed 5 mg/plate (limit of solubility).

-

Pre-Incubation Method (Mandatory): Do not use the standard plate incorporation method.

-

Mix Bacteria (0.1 mL) + Test Article (0.05 mL) + S9 Mix/Buffer (0.5 mL).

-

Incubate at 37°C for 20–30 minutes with shaking.

-

Why? This maximizes the interaction between the lipophilic flavone and the S9 enzymes before the agar solidifies and limits diffusion.

-

-

Plating: Add 2.0 mL molten top agar, vortex, and pour onto minimal glucose agar plates.

-

Scoring: Count revertant colonies after 48–72 hours.

Workflow 2: Metabolic Activation & Analysis

To confirm if positive results are due to the parent or metabolite:

-

Incubate 8,2'-DMF with S9 fraction for 60 mins.

-

Extract with Ethyl Acetate.

-

Analyze via HPLC-MS/MS.

-

Target Metabolites: 8-hydroxy-2'-methoxyflavone (O-demethylation at C8) and 8-methoxy-2'-hydroxyflavone (O-demethylation at C2').

-

Data Visualization & Logic

Diagram 1: Genotoxicity Assessment Hierarchy

This decision tree illustrates the "Fail-Fast" logic required for NCE development.

Caption: Tiered decision tree for 8,2'-DMF genotoxicity, prioritizing the Ames test with pre-incubation.

Diagram 2: Metabolic Activation Pathway (Hypothetical)

Understanding the bioactivation is crucial for interpreting "+S9" data.

Caption: Proposed metabolic fate of 8,2'-DMF. O-demethylation may lead to reactive quinone intermediates.

Data Summary & Acceptance Criteria

The following table summarizes the acceptance criteria for a valid study according to ICH S2(R1).

| Parameter | Ames Test (OECD 471) | In Vitro Micronucleus (OECD 487) |

| Cytotoxicity Limit | Testing up to 5000 µ g/plate or precipitation limit. | 55% ± 5% cytotoxicity (CBPI or RICC). |

| Replicates | Triplicate plates per dose. | Duplicate cultures per dose. |

| Positive Controls | Benzo[a]pyrene (+S9), Na-Azide (-S9). | Cyclophosphamide (+S9), Mitomycin C (-S9). |

| Valid Result | Dose-dependent increase >2x background (TA98/100). | Statistically significant increase in MN frequency vs control. |

| 8,2'-DMF Specifics | Watch for precipitation masking bacterial lawn. | Check for apoptotic bodies mimicking micronuclei. |

References

-

ICH Harmonised Tripartite Guideline. (2011). Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).[2] International Conference on Harmonisation.[2] Link

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362. Link

-

Resende, F. A., et al. (2012). Mutagenicity and genotoxicity of flavonoids and their structure-activity relationship. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. Link

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 8,2'-Dimethoxyflavone

Executive Summary

The exploration of natural products for therapeutic applications remains a cornerstone of drug discovery.[1] Flavonoids, a diverse class of plant secondary metabolites, are of particular interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticarcinogenic properties.[2][3] Polymethoxyflavonoids (PMFs), a subclass characterized by multiple methoxy groups, often exhibit enhanced metabolic stability and bioavailability.[4][5] This guide focuses on 8,2'-Dimethoxyflavone, a specific PMF, and outlines a robust, multi-parametric strategy for its preliminary in vitro cytotoxicity assessment. We move beyond single-endpoint assays to advocate for a holistic approach that interrogates cell viability, membrane integrity, and the mode of cell death. This document serves as a technical framework, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate reliable and comprehensive preliminary data.

Introduction: The Scientific Context of 8,2'-Dimethoxyflavone

Flavonoids exert their biological effects through complex interactions with cellular signaling pathways.[6] They have been shown to modulate the activity of key protein and lipid kinases, such as those in the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cell survival, proliferation, and apoptosis.[7][8] The specific substitution patterns on the flavonoid backbone, such as the number and position of methoxy groups, can significantly influence their biological activity and mechanism of action.[9][10]

While extensive research exists for many flavonoids, 8,2'-Dimethoxyflavone remains a less-characterized molecule. However, studies on structurally related compounds, such as 5,7-dimethoxyflavone and 7,8-dimethoxyflavone, have revealed activities ranging from neuroprotection to the regulation of protein turnover and anti-inflammatory effects.[11][12][13] Given that many flavonoids exhibit cytotoxic activity against cancer cell lines, a preliminary cytotoxicity screen is a critical first step in evaluating the therapeutic potential of 8,2'-Dimethoxyflavone.[1][14]

This guide provides the strategic framework and detailed methodologies to conduct this essential primary investigation.

The Imperative for a Multi-Parametric Approach

The Three Pillars of Preliminary Cytotoxicity Assessment:

-

Metabolic Viability (MTT Assay): Assesses mitochondrial function, providing a measure of overall cellular health and proliferation.[15][16]

-

Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[17][18]

-

Mode of Cell Death (Annexin V/PI Staining): Utilizes flow cytometry to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[19][20]

This integrated approach provides a robust, self-validating system where the results from each assay corroborate and enrich the others, yielding a detailed "cytotoxic signature" of the compound.

Caption: General workflow for preliminary cytotoxicity screening.

Causality Behind Experimental Choices

-

Cell Line Selection: The choice of cell line is paramount. A common approach is to use a representative cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., human fibroblasts or HEK293 cells) to assess for potential cancer-specific cytotoxicity. Fibroblasts are often chosen for their high sensitivity to toxic substances. [21]* Dose Range: A logarithmic dose-response curve, typically spanning from low nanomolar to high micromolar concentrations (e.g., 0.1 µM to 100 µM), is crucial for accurately determining the IC50 value.

-

Controls: Each assay plate must include:

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose wells. This accounts for any solvent-induced toxicity.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Positive Control (for LDH/Apoptosis): A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm the assay is performing correctly.

-

Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer to determine 100% LDH release.

-

Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. [15][16] Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8,2'-Dimethoxyflavone. Remove the old media and add 100 µL of media containing the desired concentrations of the compound or controls to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. [22] * Scientific Rationale: This concentration is sufficient to ensure the substrate is not a limiting factor in the enzymatic reaction.

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [23]Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture supernatant. [24][25] Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

-

Establish Controls: Prepare wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with 10 µL of a 10X Lysis Buffer for 45 minutes before the next step).

-

Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

-

Scientific Rationale: This step is critical to avoid disturbing the cell monolayer, which could falsely elevate LDH readings.

-

-

Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Scientific Rationale: This is a timed enzymatic reaction; consistent timing is key to reproducibility.

-

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Reading: Read the absorbance at 490 nm and a reference wavelength of 680 nm.

Protocol: Annexin V/PI Apoptosis Assay

This method uses dual staining to differentiate cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis. [20]Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells. [19] Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 8,2'-Dimethoxyflavone for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage. Centrifuge the cell suspension and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Scientific Rationale: Staining is performed in the dark to prevent photobleaching of the fluorophores.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. [26]Collect data for at least 10,000 events per sample.

Data Presentation and Interpretation

Quantitative Data Summary

Raw absorbance data should be processed to determine percent viability and then used to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for 8,2'-Dimethoxyflavone after 48h Treatment

| Cell Line | Assay | IC50 (µM) |

|---|---|---|

| HeLa | MTT | 25.4 |

| HeLa | LDH | 78.2 |

| Fibroblast | MTT | > 100 |

| Fibroblast | LDH | > 100 |

Interpretation: In this hypothetical example, the IC50 from the MTT assay is significantly lower than that from the LDH assay, suggesting that at lower concentrations, the compound impairs metabolic activity without causing immediate membrane rupture. The high IC50 in the fibroblast line suggests a degree of cancer cell selectivity.

Table 2: Hypothetical Flow Cytometry Results for HeLa Cells after 48h Treatment

| Treatment | Viable Cells (Q4) | Early Apoptotic (Q3) | Late Apoptotic (Q2) | Necrotic (Q1) |

|---|---|---|---|---|

| Vehicle Control | 94.5% | 2.1% | 1.9% | 1.5% |

| 25 µM Compound | 45.2% | 35.8% | 15.1% | 3.9% |

| 75 µM Compound | 10.1% | 12.3% | 65.4% | 12.2% |

Interpretation: This data strongly suggests that 8,2'-Dimethoxyflavone induces apoptosis in a dose-dependent manner. The significant increase in the early apoptotic population at the IC50 concentration (25 µM) is a key finding.

Potential Mechanisms and Future Directions

The preliminary data points towards an apoptotic mechanism of action. Flavonoids are known to modulate key signaling pathways that control cell fate. [7][27]A plausible hypothesis is that 8,2'-Dimethoxyflavone interacts with components of the PI3K/Akt/mTOR or MAPK signaling cascades.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Inhibition of this pathway by flavonoids can lead to a decrease in anti-apoptotic proteins and trigger apoptosis.

-

MAPK Pathway: This pathway involves several branches (ERK, JNK, p38). While ERK is typically pro-survival, the JNK and p38 pathways are activated by cellular stress and can promote apoptosis. [8] Further investigation would involve Western blot analysis to probe the phosphorylation status of key proteins within these pathways (e.g., Akt, p38, JNK) following treatment with 8,2'-Dimethoxyflavone.

Caption: Hypothetical signaling pathways modulated by 8,2'-Dimethoxyflavone.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the preliminary cytotoxic evaluation of 8,2'-Dimethoxyflavone. By integrating assays that measure metabolic health, membrane integrity, and the specific mode of cell death, researchers can build a detailed and reliable initial profile of the compound's biological activity. The presented protocols are robust and designed to yield high-quality, interpretable data. The results from this preliminary screen will be instrumental in guiding future research, including detailed mechanistic studies and evaluation in more complex preclinical models.

References

-

Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences. [Link]

-

Cirmi, S., et al. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules. [Link]

-

Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. Springer Nature Experiments. [Link]

-

Khan, H., et al. (2015). Flavonoids in modulation of cell survival signalling pathways. The Journal of Nutritional Biochemistry. [Link]

-

Ismail, N. A. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]

-

Martínez-Vázquez, M., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. [Link]

-

National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods. [Link]

-

Wätjen, W., & Efferth, T. (2020). Cytotoxicity and Antiviral Activity of Natural Products. Molecules. [Link]

-

Plesa, O., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

-

Spencer, J. P. (2007). The interactions of flavonoids within neuronal signalling pathways. Genes & Nutrition. [Link]

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. [Link]

-

Rsovac, D., et al. (2020). Schematic overview of the most common signalling pathways through which flavonoids act on malignant processes in the cells. ResearchGate. [Link]

-

Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Natural Product Research. [Link]

-

Aslantürk, Ö. Ş. (2018). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Muş Alparslan University Journal of Science. [Link]

-

Setiawati, A., et al. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

-

Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Pavan, M., et al. (2022). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. Molecules. [Link]

-

Chen, Y., et al. (2025). 5,6,7,4′-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. ResearchGate. [Link]

-

Barile, F. A., et al. (2025). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. [Link]

-

Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants. [Link]

-

Cuca, L. E., et al. (2011). Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. Biomedica. [Link]

-

Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

-

Kim, M., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Molecules. [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. PubMed. [Link]

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

-

De Luca, V., et al. (2022). Flavonoids Are Intra- and Inter-Kingdom Modulator Signals. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 8-arylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways | MDPI [mdpi.com]

- 13. Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 18. tiarisbiosciences.com [tiarisbiosciences.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 21. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application